molecular formula C10H12ClN3O4 B2631643 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid CAS No. 2248365-29-7

6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid

Cat. No.: B2631643
CAS No.: 2248365-29-7
M. Wt: 273.67
InChI Key: CSTBSVLFZKNQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3). It is a small molecule drug that has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid works by selectively inhibiting JAK3, which plays a crucial role in the activation and proliferation of immune cells. By blocking JAK3, this compound prevents the production of cytokines and other signaling molecules that contribute to the inflammatory response. This results in a reduction in inflammation and improved clinical outcomes in patients with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It effectively reduces the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with autoimmune diseases. In addition, this compound has been shown to decrease the number of activated T cells and B cells, which are involved in the immune response. These effects contribute to the overall reduction in inflammation and improved clinical outcomes observed in patients treated with this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid in lab experiments is its selectivity for JAK3. This allows for a more targeted approach to studying the role of JAK3 in various disease states. However, one limitation of this compound is its potential for off-target effects, particularly at higher doses. This can complicate the interpretation of experimental results and requires careful consideration when designing experiments.

Future Directions

There are several future directions for the study of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid. One area of interest is the potential use of this compound in combination with other drugs to improve clinical outcomes in patients with autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Finally, there is a need for further research into the long-term safety and efficacy of this compound in patients with autoimmune diseases.

Synthesis Methods

The synthesis of 6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid involves several steps, starting with the reaction of 6-chloro-3-nitropyridazine with diethyl malonate to form 6-chloro-3-(2-oxopropyl)-nitropyridazine. This compound is then reduced to 6-chloro-3-(2-hydroxypropyl)nitropyridazine, which is further reacted with tert-butyl N-(2-aminoethyl)carbamate to form the final product, this compound.

Scientific Research Applications

6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to effectively reduce inflammation and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, this compound has also been investigated for its potential use in preventing organ transplant rejection.

Properties

IUPAC Name

6-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(17)12-5-4-6(11)13-14-7(5)8(15)16/h4H,1-3H3,(H,15,16)(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTBSVLFZKNQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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